1-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione
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Overview
Description
1-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione is a compound that features a pyrrolidine-2,5-dione scaffold, which is a versatile structure widely used in medicinal chemistry. This compound is characterized by the presence of a 2-chlorobenzyl group and a 3,5-dimethyl-1H-pyrazol-4-yl moiety, which contribute to its unique chemical properties and potential biological activities .
Preparation Methods
One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
1-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione scaffold and may have different substituents, leading to variations in their chemical and biological properties.
Pyrazole derivatives: Compounds with a pyrazole ring, such as 3,5-dimethyl-1H-pyrazole, can be compared based on their structural similarities and differences.
Chlorobenzyl derivatives: Compounds containing a 2-chlorobenzyl group can be evaluated for their unique chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H16ClN3O2 |
---|---|
Molecular Weight |
317.77 g/mol |
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H16ClN3O2/c1-10-16(20-14(21)7-8-15(20)22)11(2)19(18-10)9-12-5-3-4-6-13(12)17/h3-6H,7-9H2,1-2H3 |
InChI Key |
SCDYARSREIIFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)N3C(=O)CCC3=O |
Origin of Product |
United States |
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